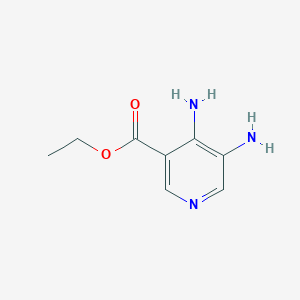

Ethyl 4,5-diaminonicotinate

Description

Ethyl 4,5-diaminonicotinate (CAS: 1203486-63-8) is a nicotinic acid derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . It features an ethyl ester group at position 3 of the pyridine ring and amino substituents at positions 4 and 3. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and organic chemistry research .

Key properties include:

Properties

IUPAC Name |

ethyl 4,5-diaminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLSNQHYBVMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-diaminonicotinate typically involves the reaction of 4,5-diaminonicotinic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-diaminonicotinate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Primary amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Applications in Scientific Research

Ethyl 4,5-diaminonicotinate has garnered attention across multiple fields of research, including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Biological Research

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research has focused on its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It is being investigated for its ability to target specific cancer cell lines and modulate cellular pathways involved in tumor growth.

Medical Applications

- Drug Development : this compound is under investigation for its potential use in drug development. Its interaction with specific enzymes and receptors is being studied to identify new therapeutic agents that can effectively treat diseases such as cancer and infections.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. Research is ongoing to determine its efficacy in modulating enzyme activity related to inflammatory responses and other pathological conditions.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating various chemical products used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro experiments using cancer cell lines demonstrated that this compound induced apoptosis in treated cells. The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, indicating its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4,5-diaminonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4,5-diaminonicotinate and Analogues

Key Differences and Research Findings

Substituent Position and Reactivity

- This compound vs. Ethyl 4,6-diaminonicotinate: The positional isomerism of amino groups significantly impacts electronic properties. The 4,5-diamino configuration creates a conjugated electron-rich system, enhancing reactivity in cyclization or condensation reactions, whereas the 4,6-isomer may exhibit steric hindrance or altered regioselectivity .

- This compound vs. Ethyl 4,6-dichloronicotinate: Chlorine substituents at positions 4 and 6 (vs. amino groups) render the pyridine ring electron-deficient, favoring reactions like Suzuki-Miyaura couplings. The dichloro derivative’s higher molecular weight (220.05 vs. 181.19) also affects solubility and crystallization behavior .

Industrial and Academic Relevance

- The discontinued commercial status of this compound contrasts with the active availability of Ethyl 4,6-dichloronicotinate, suggesting market shifts toward halogenated intermediates for scalable synthesis .

Biological Activity

Ethyl 4,5-diaminonicotinate (EDAN) is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and therapeutic applications. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring two amino groups at the 4 and 5 positions of the pyridine ring. Its chemical formula is , and it possesses properties that facilitate its interaction with biological systems.

The biological activity of EDAN is primarily associated with its role as a modulator of immune responses. Studies have indicated that it may influence pathways involving Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a critical role in innate immunity and inflammation. The modulation of IRAK4 activity can lead to alterations in cytokine production, thereby impacting inflammatory responses and potentially offering therapeutic avenues for autoimmune diseases .

Immunomodulatory Activity

Research has shown that EDAN can affect the immune system by:

- Inhibiting IRAK4 : By inhibiting IRAK4, EDAN may reduce the production of pro-inflammatory cytokines such as IL-1 and TNF-α. This inhibition is particularly relevant in conditions characterized by excessive inflammation .

- Enhancing Antitumor Activity : In preclinical models, EDAN has demonstrated potential in enhancing the efficacy of conventional cancer therapies by modulating immune responses .

Neuroprotective Effects

Preliminary studies suggest that EDAN may also exhibit neuroprotective properties. It has been implicated in the modulation of neuroinflammatory processes, which could be beneficial in neurodegenerative diseases .

Study on IRAK4 Modulation

A study published in Biochemical Pharmacology examined the effects of EDAN on IRAK4 signaling pathways. The results indicated that treatment with EDAN led to a significant reduction in the phosphorylation of downstream targets involved in inflammatory signaling. This suggests that EDAN could be a viable candidate for developing therapies aimed at treating inflammatory and autoimmune disorders .

Neuroprotective Study

In another study focused on neuroprotection, researchers administered EDAN to animal models exhibiting neuroinflammation. The findings revealed a marked decrease in inflammatory markers and an improvement in behavioral outcomes, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Data Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Immunomodulation | IRAK4 inhibition leading to reduced cytokine production | Autoimmune diseases, inflammatory disorders |

| Antitumor activity | Enhances efficacy of cancer therapies | Cancer treatment |

| Neuroprotection | Modulates neuroinflammatory processes | Neurodegenerative diseases |

Q & A

Q. What are the standard synthetic routes for ethyl 4,5-diaminonicotinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key factors include solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., acid/base or metal catalysts). For example, nitration followed by reduction of precursor pyridine derivatives is a common pathway. Yield optimization often requires iterative adjustments to stoichiometry and reaction time. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3–1.5 ppm for ethyl group protons) .

Q. How should researchers characterize the structural identity and purity of this compound?

Essential techniques include:

- NMR spectroscopy : Confirm amine proton peaks (δ 5.5–6.5 ppm) and ethyl ester signals (δ 4.2–4.4 ppm for CH₂, δ 1.2–1.4 ppm for CH₃).

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 196.2).

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate chemical waste in labeled containers for professional treatment (e.g., incineration or neutralization).

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in NMR or MS data often arise from tautomerism, residual solvents, or impurities. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

- High-resolution MS (HRMS) : Distinguish isobaric impurities (resolution > 30,000).

- X-ray crystallography : Resolve ambiguous structures (e.g., bond angles, dihedral angles in fused-ring systems) .

Q. What computational methods are suitable for predicting the reactivity of this compound in heterocyclic synthesis?

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to model nucleophilic attack or cyclization pathways.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina.

- QSPR models : Corrate substituent effects with reaction rates or yields .

Q. How should conflicting biological activity data for this compound analogs be analyzed?

- Dose-response curves : Assess IC₅₀ variability across assays (e.g., MTT vs. ATP-based viability tests).

- Statistical validation : Apply ANOVA or t-tests to confirm significance (p < 0.05).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., using RevMan or R packages) .

Methodological Guidance

Q. Designing a robust synthetic pathway for this compound derivatives: What steps ensure reproducibility?

- Detailed experimental logs : Record exact conditions (e.g., stirring speed, humidity).

- Control experiments : Test individual reaction components (e.g., solvents, catalysts) for side reactions.

- Peer validation : Share protocols via platforms like protocols.io for independent verification .

Q. How to address ethical considerations in publishing conflicting data on this compound bioactivity?

- Transparency : Disclose all raw data (e.g., via supplementary materials) and potential conflicts of interest.

- Peer review : Submit to journals requiring data availability statements (e.g., Beilstein journals).

- Replication studies : Collaborate with independent labs to verify results .

Tables for Reference

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | C18 column, 70:30 acetonitrile/water | |

| ¹H NMR | 400 MHz, DMSO-d₆, δ 1.3–1.5 (ethyl) | |

| HRMS | ESI+, [M+H]+ = 196.2 |

Q. Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Solvent residues | Incomplete drying | Rotary evaporation under high vacuum |

| Unreacted amines | Poor purification | Column chromatography (silica gel) |

| Oxidation byproducts | Air exposure | Reaction under inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.